molecular formula C10H10FNO2 B14803010 Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate

Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B14803010
M. Wt: 195.19 g/mol
InChI Key: XLFQNFVSYGQCTK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate (CAS: QY-1775, see ) is an α,β-unsaturated ester featuring a 2-fluoropyridin-3-yl substituent.

Properties

IUPAC Name

ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFQNFVSYGQCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate is an organic compound notable for its unique structural features, including an ethyl ester functional group and a fluorinated pyridine moiety. This compound belongs to the class of α,β-unsaturated esters, which are recognized for their reactivity and biological activities. The presence of fluorine in the pyridine ring can significantly influence the compound's chemical properties, enhancing its potential biological activity.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the binding affinity of the compound, potentially leading to various biological effects. This increased lipophilicity and stability may improve its interaction profile with target biomolecules, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents. It has been evaluated against various pathogenic bacteria, demonstrating significant inhibitory effects.
  • Anticancer Properties : The compound has been investigated for its anticancer potential, particularly in inhibiting the growth of cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against various cancer types, including breast and lung cancers.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key similarities and differences:

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated pyridine moietyAntimicrobial, Anticancer
Ethyl 3-(3-chloropyridin-2-yl)prop-2-enoateChlorine instead of fluorineModerate antimicrobial
Ethyl 3-(3-bromopyridin-2-yl)prop-2-enoateBromine instead of fluorineLower anticancer activity

This table illustrates that the presence of fluorine in this compound may enhance its biological activity compared to its chlorinated and brominated analogs.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 1.5 to 5 µM, indicating potent anticancer properties .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with specific enzymes involved in cancer cell proliferation, suggesting a targeted therapeutic approach.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinyl Esters

Ethyl (2E)-3-(5-Bromopyridin-3-yl)prop-2-enoate (CAS: 2243636-73-7)
  • Structure : Bromine replaces fluorine at the pyridinyl ring.
  • Impact: Bromine’s larger atomic radius and polarizability may alter electronic properties and reactivity in cross-coupling reactions. No melting point data are reported, but molecular weight increases (C₁₀H₁₀BrNO₂ = 256.1 g/mol) .
Ethyl 2-Fluoropyridine-3-carboxylate (CAS: 113898-56-9)
  • Structure : Fluorine at the 2-position of pyridine, but lacks the α,β-unsaturated system.
  • Impact : Saturated ester reduces conjugation, likely lowering reactivity in Michael additions compared to the target compound .

Heteroaromatic Ring Variants

Ethyl 3-(Furan-2-yl)prop-2-enoate (CAS: 623-20-1)
  • Structure : Furan replaces pyridine.
  • Properties : Liquid (oil) with molecular weight 166.18 g/mol. The oxygen-rich furan may increase solubility in polar solvents but reduce stability under acidic conditions .
Ethyl 3-(1-Methylimidazol-4-yl)prop-2-enoate (CAS: 67879-36-1)
  • Structure : Imidazole ring instead of pyridine.
  • Impact : The basic imidazole nitrogen could enhance metal-binding capacity, making it suitable for coordination chemistry or enzyme inhibition studies .

Substituted Phenyl and Phenolic Esters

Ethyl (E)-3-(4-Hydroxyphenyl)prop-2-enoate
  • Structure : 4-Hydroxyphenyl group instead of fluoropyridine.
  • Properties : Slightly water-soluble (weakly acidic, pKa ~8–9) and acts as a biomarker in vinegar .
  • Applications: Potential antioxidant properties due to the phenolic hydroxyl group .
Ethyl-p-Methoxycinnamate (Ethyl (E)-3-(4-Methoxyphenyl)prop-2-enoate)
  • Structure : 4-Methoxyphenyl substituent.
  • Applications: Inhibits tyrosinase (22–20% in ethanol/ethyl acetate extracts), suggesting cosmetic or dermatological uses .

Saturated vs. Unsaturated Derivatives

Ethyl 3-(2-Fluoropyridin-3-yl)propanoate (CAS: QY-1776)
  • Structure: Hydrogenated propanoate (lacks double bond).
  • Synthesis : Prepared via hydrogenation of the target compound using Pd/C and H₂ .
  • Impact : Reduced rigidity and conjugation limit its utility in reactions requiring planar transition states (e.g., cycloadditions) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/State Key Applications/Features Evidence ID
Ethyl 3-(2-fluoropyridin-3-yl)prop-2-enoate C₁₀H₁₀FNO₂ 195.19 44–45°C (solid) Conjugate addition substrates
Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate C₁₀H₁₀BrNO₂ 256.10 Not reported Halogen-mediated coupling
Ethyl 3-(furan-2-yl)prop-2-enoate C₉H₁₀O₃ 166.18 Oil Polar solvent compatibility
Ethyl-p-methoxycinnamate C₁₂H₁₄O₃ 206.24 Not reported Tyrosinase inhibition (20–22%)
Ethyl 3-(2-fluoropyridin-3-yl)propanoate C₁₀H₁₂FNO₂ 197.21 Not reported Hydrogenated analog

Key Research Findings and Trends

  • Electronic Effects : Fluorine’s electronegativity enhances the electrophilicity of the α,β-unsaturated system, favoring nucleophilic attacks .
  • Biological Relevance : Pyridinyl and imidazolyl derivatives show promise in drug discovery (e.g., tyrosinase inhibition, antibacterial activity) .
  • Synthetic Flexibility: Halogenated variants enable further functionalization via cross-coupling, while phenolic esters offer antioxidant utility .

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